molecular formula C22H36BNO3Si B13367616 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13367616
M. Wt: 401.4 g/mol
InChI Key: AXRIXTCAOIKONW-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butyldimethylsilyl, methoxy, and dioxaborolan groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including the introduction of the tert-butyldimethylsilyl group, methoxylation, and the formation of the dioxaborolan moiety. The synthetic route often starts with the preparation of the indole core, followed by selective functionalization at specific positions. Reaction conditions may include the use of strong bases, protecting groups, and transition metal catalysts to achieve the desired transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dioxaborolan group can be reduced to form boronic acids or boranes.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or removed to expose reactive sites on the indole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. The tert-butyldimethylsilyl group provides steric protection, while the dioxaborolan group facilitates cross-coupling reactions. These interactions contribute to the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with similar compounds, such as:

Properties

Molecular Formula

C22H36BNO3Si

Molecular Weight

401.4 g/mol

IUPAC Name

tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3

InChI Key

AXRIXTCAOIKONW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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